molecular formula C21H21FN6O3 B10827848 Enbezotinib CAS No. 2359649-81-1

Enbezotinib

Cat. No.: B10827848
CAS No.: 2359649-81-1
M. Wt: 424.4 g/mol
InChI Key: BYYQDEOVMILBQT-XZJROXQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enbezotinib, also known as TPX-0046, is an experimental anticancer medication. It functions as an inhibitor of the RET (rearranged during transfection) kinase and SRC kinase. This compound is primarily being researched for its potential in treating various types of cancers, including non-small cell lung cancer and other solid tumors .

Preparation Methods

The synthesis of enbezotinib involves multiple steps, including the formation of its core structure and subsequent functionalizationSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Enbezotinib undergoes several types of chemical reactions, including:

Scientific Research Applications

Enbezotinib has a wide range of applications in scientific research:

    Chemistry: It is used to study the inhibition of RET and SRC kinases, providing insights into kinase inhibition mechanisms.

    Biology: this compound is utilized in cellular studies to understand its effects on cell signaling pathways and cancer cell proliferation.

    Medicine: The compound is being investigated in clinical trials for its potential to treat various cancers, including non-small cell lung cancer and other solid tumors.

    Industry: This compound’s role as a kinase inhibitor makes it valuable in the development of targeted cancer therapies .

Mechanism of Action

Enbezotinib exerts its effects by inhibiting the activity of RET and SRC kinases. These kinases are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound disrupts these pathways, leading to the suppression of cancer cell proliferation and survival. The molecular targets of this compound include the ATP-binding sites of RET and SRC kinases, preventing their autophosphorylation and subsequent activation .

Comparison with Similar Compounds

Enbezotinib is compared with other RET inhibitors such as pralsetinib, rebecsinib, resigratinib, selpercatinib, and zeteletinib. While all these compounds target RET kinase, this compound is unique in its dual inhibition of both RET and SRC kinases. This dual inhibition may provide a broader therapeutic effect and potentially overcome resistance mechanisms that affect single-target inhibitors .

Similar Compounds

  • Pralsetinib
  • Rebecsinib
  • Resigratinib
  • Selpercatinib
  • Zeteletinib

This compound’s unique dual inhibition mechanism sets it apart from these similar compounds, potentially offering enhanced efficacy in treating RET-altered cancers .

Properties

CAS No.

2359649-81-1

Molecular Formula

C21H21FN6O3

Molecular Weight

424.4 g/mol

IUPAC Name

(3S,7R,17S)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one

InChI

InChI=1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m0/s1

InChI Key

BYYQDEOVMILBQT-XZJROXQQSA-N

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@H]5CCC[C@H]5N4CC6=C(O1)N=CC(=C6)F

Canonical SMILES

CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC5CCCC5N4CC6=C(O1)N=CC(=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.